3,5-Dichlorocatechol
Overview
Description
3,5-Dichlorocatechol is a chlorinated derivative of catechol, which is a key intermediate in the biodegradation pathways of various chloroaromatic compounds. The compound is of particular interest due to its role in the breakdown of herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-D) by soil bacteria. The degradation of such compounds is crucial for environmental detoxification and the prevention of pollution .
Synthesis Analysis
The synthesis of 3,5-dichlorocatechol in a biological context is often a result of microbial activity. Specifically, Pseudomonas cepacia CSV90 has been shown to utilize 2,4-D as its sole carbon source, during which it produces 3,5-dichlorocatechol as an intermediate. The enzyme responsible for this transformation is a nonheme iron dioxygenase, which catalyzes the intradiol cleavage of catechol derivatives .
Molecular Structure Analysis
The molecular structure of 3,5-dichlorocatechol-related enzymes has been studied extensively. For instance, the 3-chlorocatechol 1,2-dioxygenase from Rhodococcus opacus has been crystallized and its structure solved at a high resolution. This enzyme is similar in function to the one from Pseudomonas cepacia CSV90, although it is specialized for 3-chloro- and methyl-substituted catechols. The crystal structure reveals the active site residues responsible for substrate specificity, which is crucial for understanding the molecular basis of the enzyme's selectivity and function .
Chemical Reactions Analysis
The primary chemical reaction involving 3,5-dichlorocatechol is the cleavage of its benzene ring by dioxygenases. The 3,5-dichlorocatechol 1,2-dioxygenase from Pseudomonas cepacia CSV90 specifically catalyzes the intradiol cleavage, which is a critical step in the biodegradation pathway of 2,4-D. This reaction is highly specific to 3,5-dichlorocatechol and does not involve extradiol cleaving activity . Another enzyme, chlorocatechol 2,3-dioxygenase from Pseudomonas putida GJ31, also acts on chlorocatechols but through an extradiol cleavage mechanism, converting 3-chlorocatechol to 2-hydroxymuconate .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-dichlorocatechol and its related enzymes have been characterized. The 3,5-dichlorocatechol 1,2-dioxygenase is a homodimer with a molecular weight of approximately 56,000 and contains iron as a cofactor. It exhibits a deep red color and has a specific absorption spectrum, which changes upon binding with 3,5-dichlorocatechol. The enzyme is sensitive to heavy metal ions, chelating agents, and sulfhydryl reagents, which can inhibit its activity. The kinetic parameters, such as the catalytic constant and Km values for 3,5-dichlorocatechol and oxygen, have been determined, providing insight into the enzyme's efficiency and affinity for its substrates . The chlorocatechol 2,3-dioxygenase from Pseudomonas putida GJ31 is a homotetramer with a subunit molecular mass of 33.4 kDa and exhibits a high degree of sensitivity to temperatures above 40°C .
Scientific Research Applications
1. Thermophysical Property Data Analysis
- Summary of the Application: 3,5-Dichlorocatechol is used in the analysis of thermophysical property data. The National Institute of Standards and Technology (NIST) has a web application that provides access to a collection of critically evaluated thermophysical property data for pure compounds, including 3,5-Dichlorocatechol .
- Methods of Application: These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results or Outcomes: The properties covered by this application include triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density, enthalpy of vaporization or sublimation as a function of temperature, and heat capacity at saturation pressure as a function of temperature .
2. Microbiology
- Summary of the Application: 3,5-Dichlorocatechol is metabolized by a bacterium called Alcaligenes eutrophus JMP 134 .
- Methods of Application: The bacterium degrades 3,5-Dichlorocatechol through a process that involves the formation of 2,4-Dichloro-cis,cis-muconate .
- Results or Outcomes: This metabolic process is part of the bacterium’s ability to break down chlorinated aromatic compounds, which are often environmental pollutants .
3. Soil Biodegradation
- Summary of the Application: 3,5-Dichlorocatechol is a key metabolite in the degradation of 2,4-dichlorophenol (2,4-DCP), a common environmental pollutant, in soil .
- Methods of Application: The tfdC and C23O genes encode two catechol dioxygenases that catalyse ortho and meta cleavage of chlorocatechol, a key metabolite of 2,4-DCP metabolism, respectively . A real-time PCR assay was developed to assess the abundance and expression of both tfdC and C23O genes in a soil amended with 2,4-DCP over a 21-day period .
- Results or Outcomes: The gene encoding the ortho cleaving dioxygenase, tfdC, was significantly more abundant than the meta cleaving dioxygenase gene (C23O) throughout the experiment . The highest levels of tfdC were observed 2 days after amendment of soil with 2,4-DCP, at which stage the rate of 2,4-DCP degradation was at its maximum .
4. Environmental Bioremediation
- Summary of the Application: 3,5-Dichlorocatechol is a key intermediate in the biodegradation of certain chlorinated organic pollutants. It is produced during the breakdown of 2,4-dichlorophenol, a common environmental pollutant .
- Methods of Application: The bacterium Alcaligenes eutrophus JMP 134 can metabolize 3,5-Dichlorocatechol, converting it into 2,4-Dichloro-cis,cis-muconate . This metabolic process is part of the bacterium’s ability to break down chlorinated aromatic compounds .
- Results or Outcomes: This biodegradation pathway helps to detoxify environments contaminated with chlorinated organic compounds .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3,5-dichlorobenzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2/c7-3-1-4(8)6(10)5(9)2-3/h1-2,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXYVLIPQMXCBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074509 | |
Record name | 3,5-Dichlorocatechol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichlorocatechol | |
CAS RN |
13673-92-2 | |
Record name | 3,5-Dichlorocatechol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13673-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dichlorocatechol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013673922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dichlorocatechol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dichlorocatechol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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